Human 5‑HT₆ Receptor Binding Affinity: BGC20‑761 vs. 5‑MeO‑DMT
BGC20‑761 exhibits a Ki of 20 nM at human 5‑HT₆ receptors, whereas the non‑substituted tryptamine 5‑MeO‑DMT displays a substantially lower affinity (Ki = 6.5‑78 nM, with a reported EC₅₀ of 0.24 nM as an agonist) [1]. The 2‑phenyl modification not only increases 5‑HT₆ affinity but also converts the ligand from an agonist to an antagonist, a functional shift critical for applications requiring 5‑HT₆ blockade rather than activation [2].
| Evidence Dimension | 5‑HT₆ Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 20 nM (human 5‑HT₆) |
| Comparator Or Baseline | 5‑MeO‑DMT: Ki = 6.5‑78 nM, EC₅₀ = 0.24 nM (agonist) |
| Quantified Difference | BGC20‑761 is a high‑affinity antagonist, whereas 5‑MeO‑DMT is a moderate‑affinity agonist. |
| Conditions | Radioligand binding assay using human recombinant 5‑HT₆ receptors. |
Why This Matters
The antagonist pharmacology of BGC20‑761 enables pro‑cognitive effects via 5‑HT₆ blockade, contrasting with the hallucinogenic agonist activity of 5‑MeO‑DMT that is unsuitable for memory‑enhancement research.
- [1] 5‑MeO‑DMT. Wikipedia, The Free Encyclopedia. Accessed 2026‑04‑16. View Source
- [2] Mitchell ES, et al. Neuropharmacology. 2006;50(4):412‑420. View Source
